![molecular formula C19H23ClN2O B5867235 2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5867235.png)
2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide, commonly known as Lidocaine, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist. Lidocaine is a member of the amide class of local anesthetics and is used to numb the skin and mucous membranes. It is also used to treat certain types of arrhythmias and has been found to have anti-inflammatory properties.
Mechanism of Action
Lidocaine works by blocking the sodium channels in the nerve cells, which prevents the nerve impulses from reaching the brain. This results in a loss of sensation in the area where Lidocaine is applied. In addition, Lidocaine also has anti-inflammatory properties, which can help reduce swelling and pain in the affected area.
Biochemical and Physiological Effects
Lidocaine has a number of biochemical and physiological effects on the body. It can cause a decrease in blood pressure and heart rate, which can be beneficial in certain medical situations. Lidocaine can also cause drowsiness and dizziness, which can be a side effect of the medication.
Advantages and Limitations for Lab Experiments
Lidocaine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established local anesthetic and has been extensively studied for its use in medical and dental procedures. Lidocaine is also relatively inexpensive and easy to obtain. However, one limitation is that Lidocaine can have a number of side effects, such as drowsiness and dizziness, which can affect the results of the experiment.
Future Directions
There are a number of future directions for research on Lidocaine. One area of research is the development of new formulations of Lidocaine that can be used in different medical and dental procedures. Another area of research is the development of new drugs that work in a similar way to Lidocaine but have fewer side effects. Finally, research is also needed to better understand the long-term effects of Lidocaine use on the body.
Synthesis Methods
Lidocaine is synthesized from 2,6-dimethylaniline, which is reacted with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This intermediate is then reacted with diethylamine to form 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. Finally, this compound is reacted with hydrogen chloride gas to form Lidocaine.
Scientific Research Applications
Lidocaine has been extensively studied for its use as a local anesthetic and for its anti-arrhythmic properties. It has been used in a variety of medical and dental procedures, including dental fillings, root canals, and minor surgeries. Lidocaine has also been used to treat certain types of arrhythmias, such as ventricular tachycardia and ventricular fibrillation.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-4-22(5-2)17-10-11-18(14(3)12-17)21-19(23)13-15-6-8-16(20)9-7-15/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSCEDSRIXMRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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